molecular formula C8H13F3N4O2 B2503479 4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid CAS No. 2230789-90-7

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2503479
CAS No.: 2230789-90-7
M. Wt: 254.213
InChI Key: TXBWSROGQDJGOF-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid is a versatile chemical compound known for its unique properties. It is used extensively in scientific research, particularly in the fields of synthesis, drug discovery, and material science. This compound acts as a valuable tool for investigating molecular interactions and developing innovative technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitrocyclohexane derivatives, cyclohexylamines, and various substituted cyclohexane compounds.

Scientific Research Applications

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: Known for its strong acidity and use in organic synthesis.

    Cyclohexanamine: A precursor for various cyclohexane derivatives.

    Azidocyclohexane: Used in the synthesis of azide-containing compounds.

Uniqueness

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid is unique due to the combination of the azide and trifluoroacetic acid groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

4-azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.C2HF3O2/c7-5-1-3-6(4-2-5)9-10-8;3-2(4,5)1(6)7/h5-6H,1-4,7H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBWSROGQDJGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N=[N+]=[N-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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